threo-Guaiacylglycérol

Vue d'ensemble

Description

threo-Guaiacylglycerol: is a natural organic compound composed of alanine and the phenolic compound guaiacyl. It appears as a white or similar to white crystalline solid at room temperature and has a certain degree of solubility . This compound is widely found in plant cell walls, where it plays a role in structural support and protection .

Applications De Recherche Scientifique

Chemistry: In chemistry, threo-Guaiacylglycerol is often used as an intermediate in the synthesis of organic compounds, especially in the synthesis of natural products and drugs .

Biology: In the biological field, threo-Guaiacylglycerol is widely present in plant cell walls, contributing to structural support and protection . It also exhibits anti-inflammatory properties, making it a potential candidate for therapeutic applications .

Medicine: threo-Guaiacylglycerol has shown potential in promoting wound healing and treating burns due to its proangiogenic properties . It also has applications in the treatment of cardiac disorders and stroke victims by promoting revascularization of ischemic tissues .

Industry: In the industrial sector, threo-Guaiacylglycerol is used in the production of antioxidants and other bioactive compounds .

Mécanisme D'action

Target of Action

Threo-Guaiacylglycerol, a natural organic compound, is formed by the combination of proline and the phenolic compound Guaiacyl . It has been found to exhibit potent anti-inflammatory effects against NO, TNF-α, and IL-6 . These are key mediators in the inflammatory response, making them primary targets of Threo-Guaiacylglycerol.

Mode of Action

Threo-Guaiacylglycerol interacts with its targets (NO, TNF-α, and IL-6) to exert its anti-inflammatory effects . Specifically, it has been shown to significantly inhibit COX-2 expression at 50 μM . COX-2 is an inducible isoform of cyclooxygenase, which plays a crucial role in inflammation. By inhibiting COX-2, Threo-Guaiacylglycerol can help alleviate inflammatory destruction.

Biochemical Pathways

The anti-inflammatory activity of Threo-Guaiacylglycerol is suggested to occur in part via the inhibition of the expression of pro-inflammatory cytokines . This includes the inhibition of TNF-α, IL-6, and NO production. TNF-α stimulates macrophages to release various molecular mediators such as IL-6, which further involves in multi-biological activities like inflammation .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Threo-Guaiacylglycerol is currently limited. It is known that threo-guaiacylglycerol is a solid substance that appears as a white or similar to white crystal at room temperature and has a certain solubility .

Result of Action

The result of Threo-Guaiacylglycerol’s action is the reduction of inflammation. By inhibiting the production of pro-inflammatory mediators and cytokines, Threo-Guaiacylglycerol can help alleviate the symptoms of inflammation .

Action Environment

The action of Threo-Guaiacylglycerol can be influenced by various environmental factors. For instance, the synthesis of Threo-Guaiacylglycerol requires appropriate temperature and pH conditions .

Analyse Biochimique

Biochemical Properties

Threo-Guaiacylglycerol interacts with various biomolecules in biochemical reactions. For instance, it has been found to exhibit potent anti-inflammatory effects against nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW264.7 cells .

Cellular Effects

Threo-Guaiacylglycerol influences cell function by modulating the production of key inflammatory mediators. It has been shown to inhibit the production of NO, TNF-α, and IL-6, thereby potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Threo-Guaiacylglycerol exerts its effects through binding interactions with biomolecules and modulation of gene expression. It has been found to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes involved in the inflammatory response .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of threo-Guaiacylglycerol is relatively complex. A common method involves an enzyme-catalyzed reaction, where a specific enzyme promotes the binding reaction of alanine and guaiacyl . This synthesis method requires appropriate temperature and pH conditions to proceed efficiently .

Industrial Production Methods: In industrial settings, threo-Guaiacylglycerol can be synthesized through oxidative coupling of coniferyl alcohol in the presence of hydrogen peroxide and horseradish peroxidase . This method ensures the production of threo-Guaiacylglycerol with high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: threo-Guaiacylglycerol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and horseradish peroxidase are commonly used for oxidative coupling reactions.

Reduction: Sodium borohydride can be used to reduce threo-Guaiacylglycerol to its corresponding alcohol derivatives.

Substitution: Various nucleophiles can be used to substitute the hydroxyl groups in threo-Guaiacylglycerol under basic conditions.

Major Products: The major products formed from these reactions include guaiacylglycerol ethers and alcohol derivatives .

Comparaison Avec Des Composés Similaires

Erythro-Guaiacylglycerol: Another stereoisomer of guaiacylglycerol with similar structural properties.

Syringylglycerol: A compound with a similar structure but different phenolic substituents.

Coniferyl Alcohol: A precursor in the synthesis of threo-Guaiacylglycerol.

Uniqueness: threo-Guaiacylglycerol is unique due to its specific stereochemistry and its ability to promote angiogenesis, which is not commonly observed in other similar compounds . Its presence in plant cell walls and its role in structural support and protection also distinguish it from other related compounds .

Activité Biologique

threo-Guaiacylglycerol is a phenylpropanoid compound that has garnered attention for its biological activities, particularly in the context of angiogenesis and anti-inflammatory effects. This compound is often studied in the form of its derivatives, such as threo-Guaiacylglycerol beta-coniferyl ether, which exhibit significant biological properties.

Angiogenesis Promotion

Recent studies have identified threo-Guaiacylglycerol as a pro-angiogenic molecule. A notable study utilized a rat aorta ring bioassay to evaluate its effects on endothelial cells. The findings indicated that threo-Guaiacylglycerol promotes endothelial cell proliferation and tube formation but does not significantly affect cell migration or adhesion to extracellular matrix components like fibronectin and vitronectin. This suggests a targeted mechanism where threo-Guaiacylglycerol enhances angiogenesis through specific cellular pathways rather than broadly influencing all aspects of endothelial behavior .

Anti-inflammatory Effects

Threo-Guaiacylglycerol beta-coniferyl ether has been documented to exhibit anti-inflammatory properties. Research indicates that it significantly inhibits nitric oxide (NO) production, a key mediator in inflammatory responses. This inhibition suggests potential therapeutic applications in conditions characterized by excessive inflammation .

Pharmacological Properties

The pharmacological profile of threo-Guaiacylglycerol includes:

- Anti-neuroinflammatory Activity : Demonstrated efficacy in reducing neuroinflammation, which could be beneficial for neurodegenerative diseases .

- Inhibition of Nitric Oxide Production : This property underlines its potential use in treating inflammatory disorders .

Study on Angiogenesis

A detailed investigation into the pro-angiogenic properties of threo-Guaiacylglycerol was conducted using various assays:

- Cell Proliferation Assay : Endothelial cells treated with threo-Guaiacylglycerol showed enhanced proliferation rates.

- Tube Formation Assay : The ability of endothelial cells to form tubular structures on Matrigel was significantly increased in the presence of this compound.

| Assay Type | Effect of threo-Guaiacylglycerol |

|---|---|

| Cell Proliferation | Increased proliferation |

| Tube Formation | Enhanced tube formation |

| Cell Migration | No significant effect |

| Adhesion to ECM Components | No significant effect |

Anti-inflammatory Mechanism

In a separate study focusing on its anti-inflammatory action, threo-Guaiacylglycerol beta-coniferyl ether was shown to inhibit NO production effectively. This finding is crucial as excessive NO production is associated with various inflammatory diseases.

Propriétés

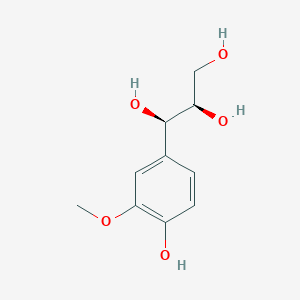

IUPAC Name |

(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKFUSLVUZISST-PSASIEDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453870 | |

| Record name | 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84799-27-9 | |

| Record name | 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is threo-guaiacylglycerol and where is it found?

A1: Threo-guaiacylglycerol is a natural phenolic compound belonging to the lignan family. It is often found as a constituent in various plants, including Dracocephalum forrestii [], Catunaregam spinosa [], Ailanthus altissima [], and many others. These plants are often studied for their potential medicinal properties.

Q2: What is the difference between erythro-guaiacylglycerol and threo-guaiacylglycerol?

A2: Both erythro- and threo-guaiacylglycerol are stereoisomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This difference arises from the chirality at the glycerol moiety. Notably, research on Fusarium solani metabolism of a related compound suggests distinct stereoselectivity in the formation of erythro (aS, βR) and threo (aS, βS) isomers during enzymatic reduction [].

Q3: Has threo-guaiacylglycerol been found to exist as a glycoside?

A3: Yes, threo-guaiacylglycerol has been found in various plants in its glycosylated form. For example, threo-guaiacylglycerol 3-O-[6-O-(E)-p-coumaroyl]-β-D-glucopyranoside and threo-guaiacylglycerol 3-O-[6-O-(Z)-p-coumaroyl]-β-D-glucoside were isolated from Dracocephalum forrestii [].

Q4: What is the role of threo-guaiacylglycerol in plant lignification?

A4: While threo-guaiacylglycerol itself is not a direct lignin monomer, research suggests its involvement in lignification. Studies on Zinnia elegans tracheary element differentiation revealed that threo-guaiacylglycerol-β-coniferyl ether, a dilignol derived from coniferyl alcohol, was present in the culture medium during lignification []. Further experiments indicated that this dilignol, along with others, could be incorporated into the lignin polymer, especially when monolignol biosynthesis was inhibited.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.